2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a benzamide core, along with a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
A related compound with a 4-phenylpiperazin-1-yl group has been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Compounds with similar structures have been shown to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache, this compound could potentially affect the cholinergic signaling pathway . This pathway is involved in many physiological processes, including memory and cognition .
Result of Action
By inhibiting ache and thereby increasing acetylcholine levels, this compound could potentially enhance cholinergic neurotransmission, which could have effects on memory and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a chlorobenzene derivative, followed by amide formation and subsequent sulfonylation with 4-phenylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.
Scientific Research Applications
2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-1,4-phenylenediamine
- 2-chloro-5-methyl-4-nitropyridine 1-oxide
- 5-chloro-2-nitro-N-phenylaniline
Uniqueness
Compared to similar compounds, 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMCBJTJYAKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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